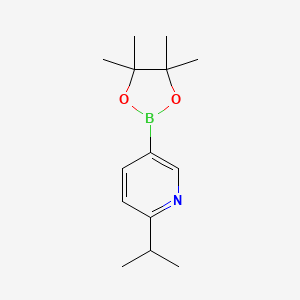

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, featuring a pinacol-protected boronate group at the 5-position and an isopropyl substituent at the 2-position of the pyridine ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The pinacol boronate group enhances stability and solubility, making the compound suitable for diverse catalytic applications. Its structural design balances reactivity and handling safety, which is critical in pharmaceutical and materials science research.

Properties

IUPAC Name |

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)12-8-7-11(9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWCJMHHUBKRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it can be used as a reagent to borylate arenes.

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are valuable intermediates in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific arenes that are borylated. The resulting organoboronic acids and their derivatives can exhibit a wide range of biological activities, depending on their structure.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the borylation reaction may require a specific pH range or temperature to proceed efficiently. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.

Biological Activity

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is , and it possesses unique properties that may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit inhibitory activities against various biological targets. Notably:

- GSK-3β Inhibition : Compounds related to this structure have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in multiple signaling pathways related to cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC50 of 8 nM against GSK-3β .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of similar compounds. For example, certain derivatives significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells .

Biological Activity Data Table

Case Studies

- GSK-3β Inhibitors : A study on various derivatives showed that those with isopropyl substitutions exhibited potent GSK-3β inhibitory activity. The structure of these compounds was pivotal in determining their efficacy .

- Anti-inflammatory Activity : In vitro assays demonstrated that certain derivatives effectively reduced inflammatory markers in microglial cells without significant cytotoxicity. This suggests potential therapeutic applications in neuroinflammatory conditions .

- Antimicrobial Efficacy : Recent investigations revealed that pyrimidine-based derivatives displayed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values indicating strong antimicrobial potential .

Scientific Research Applications

Organic Synthesis

Role as a Boron Reagent :

This compound is primarily utilized as a versatile boron reagent in organic chemistry. Its ability to facilitate the formation of carbon-boron bonds makes it valuable for various coupling reactions. This property is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reactivity and Mechanism :

The presence of the boron atom allows for selective reactions under mild conditions, enhancing yields and reducing by-products. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds which are significant in medicinal chemistry.

Pharmaceutical Development

Enhancement of Drug Efficacy :

In the pharmaceutical industry, this compound is employed to create boron-containing compounds that can significantly enhance drug efficacy. The unique structural attributes allow it to stabilize reactive intermediates during drug synthesis.

Case Studies :

Research indicates that incorporating boron into drug molecules can improve their pharmacokinetic properties. For example, studies have shown that boronic acids derived from this compound can act as effective inhibitors in enzyme-targeted therapies.

Material Science

Development of Advanced Materials :

The incorporation of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Applications in Polymers :

The compound is particularly useful in creating polymers with improved properties for applications in electronics and coatings. Its ability to cross-link with other materials leads to the formation of robust and durable composites.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Boron reagent for coupling reactions | High yields and selectivity |

| Pharmaceutical Development | Stabilization of reactive intermediates | Enhanced drug efficacy |

| Material Science | Polymer enhancement | Improved thermal stability |

Agricultural Chemistry

Agrochemical Formulations :

This compound is also utilized in the formulation of agrochemicals. It enhances the solubility and bioavailability of active ingredients in pesticides and herbicides.

Impact on Crop Protection :

Studies have demonstrated that using boron-containing compounds can improve the effectiveness of agrochemicals by facilitating better absorption by plants and reducing environmental impact through targeted delivery systems.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., methanesulfonyl, trifluoromethyl) enhance electrophilicity, accelerating cross-coupling with aryl halides .

- Steric hindrance from bulky groups (e.g., silyl ethers) can reduce reaction rates but improve regioselectivity in multi-step syntheses .

Physicochemical Properties

Molecular weight, solubility, and stability vary significantly with substituents:

Preparation Methods

Direct Boronation via Lithiation

A less common method involves lithiation of 2-isopropylpyridine followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, this route suffers from lower yields (50–65%) due to competing side reactions.

Cross-Coupling with Preformed Boronic Acids

Suzuki-Miyaura coupling of 2-isopropyl-5-bromopyridine with pinacol boronic acid has been explored but is limited by the instability of the boronic acid under reaction conditions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance heat/mass transfer and minimize catalyst loading. Key parameters include:

- Catalyst Recycling : Pd recovery via filtration or adsorption.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

- Cost Optimization : B2Pin2 is cost-effective at scale (~$45/kg).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 78–92 | 98–99 | High | Moderate |

| Direct Lithiation | 50–65 | 90–95 | Low | High |

| Suzuki Coupling | 60–75 | 85–90 | Moderate | Low |

Critical Challenges and Solutions

- Moisture Sensitivity : The boronate ester is hygroscopic; reactions require strict anhydrous conditions.

- Catalyst Deactivation : Trace oxygen degrades Pd catalysts; inert atmosphere and degassed solvents are essential.

- Byproduct Formation : Unreacted B2Pin2 is removed via silica gel chromatography.

Recent Advancements (2023–2025)

- Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields.

- Heterogeneous Catalysts : Pd/C or Pd-Al2O3 lowers costs but requires higher temperatures (110°C).

Q & A

Q. What are the common synthetic routes for preparing 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a halogenated pyridine derivative (e.g., 5-bromo-2-isopropylpyridine) reacts with a pinacol boronate ester. Key steps include:

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and boronate ester integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy : Identification of B-O and C-B vibrational modes (~1350–1280 cm⁻¹ and ~680 cm⁻¹, respectively) .

- X-ray Crystallography : For definitive structural confirmation, using software like SHELXL or OLEX2 for refinement .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a boron-containing building block for:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl or heteroaryl systems .

- Proteolysis-targeting chimeras (PROTACs) due to its ability to participate in click chemistry or conjugation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound when encountering low yields or side products?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to improve turnover .

- Solvent/Base Optimization : Use anhydrous DMF or THF with Cs₂CO₃ for moisture-sensitive substrates.

- Temperature Control : Reactions at 80–100°C often improve efficiency without decomposition .

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to predict reactive sites (e.g., boron center).

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess stability and reactivity .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H⋯π) in crystallographic data .

Q. How should researchers resolve contradictions in NMR data for this compound (e.g., unexpected splitting or integration)?

- Variable-Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the isopropyl group).

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments.

- Cross-Validation with X-ray Data : Compare experimental bond lengths/angles with crystallographic results .

Q. What strategies are effective for analyzing crystallographic data to confirm the structure of this compound?

- Software Tools : Use SHELXL for refinement and OLEX2 for visualization, ensuring R-factor convergence (<5%) .

- Twinned Data Handling : Apply twin-law corrections in SHELXL for non-merohedral twinning .

- Disorder Modeling : Refine positional disorder (e.g., isopropyl groups) using PART instructions .

Q. How can researchers mitigate challenges in synthesizing derivatives of this compound (e.g., fluorinated analogs)?

- Directed Ortho-Metalation : Introduce substituents via regioselective lithiation followed by electrophilic quenching .

- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.